molecular formula C34H34N4O5 B445480 2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445480
M. Wt: 578.7g/mol
InChI Key: DLCFDKVVNIKWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents such as methanol and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

Molecular Formula

C34H34N4O5

Molecular Weight

578.7g/mol

IUPAC Name

2-amino-4-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C34H34N4O5/c1-20-7-6-8-21(2)32(20)43-19-23-15-22(9-14-29(23)42-5)30-26(18-35)33(36)37(24-10-12-25(13-11-24)38(40)41)27-16-34(3,4)17-28(39)31(27)30/h6-15,30H,16-17,19,36H2,1-5H3

InChI Key

DLCFDKVVNIKWTE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=C(C=C5)[N+](=O)[O-])N)C#N)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=C(C=C5)[N+](=O)[O-])N)C#N)OC

Origin of Product

United States

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